![molecular formula C8H7ClN4 B2818503 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine CAS No. 150012-97-8](/img/structure/B2818503.png)
4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its fused ring structure, which includes a pyrrole ring and a purine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of diethyl malonate as a starting material, which undergoes a series of reactions including chlorination, cyclization, and dehydrogenation to form the desired compound . The reaction conditions often include the use of strong bases, such as sodium ethoxide, and solvents like ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of microwave-assisted synthesis, which has been shown to be an efficient method for producing pyrrolopyrimidine derivatives . The use of continuous flow reactors and other advanced technologies can further enhance the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Phosphorus Oxychloride: Used for chlorination reactions.
Potassium Osmate Hydrate and Sodium Periodate: Used for oxidation reactions to introduce aldehyde groups.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrrolopyrimidines, while oxidation reactions can produce aldehyde-containing derivatives .
Aplicaciones Científicas De Investigación
4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.
Medicine: Explored for its anticancer properties and potential use in the treatment of other diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine involves its interaction with specific molecular targets, such as kinases. By inhibiting the activity of these enzymes, the compound can interfere with signaling pathways that regulate cell growth and proliferation . This makes it a promising candidate for the development of anticancer drugs and other therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Another pyrrolopyrimidine derivative with similar structural features.
5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones: Compounds with a similar fused ring structure but different functional groups.
Uniqueness
4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine is unique due to its specific ring fusion and the presence of a chlorine atom, which can significantly influence its reactivity and biological activity
Propiedades
IUPAC Name |
1-chloro-7,8-dihydro-6H-purino[7,8-a]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-7-6-8(11-4-10-7)12-5-2-1-3-13(5)6/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWWBDHWKHZERR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(N2C1)C(=NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2H-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide](/img/structure/B2818420.png)
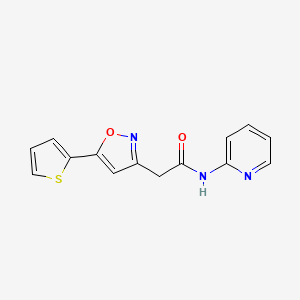
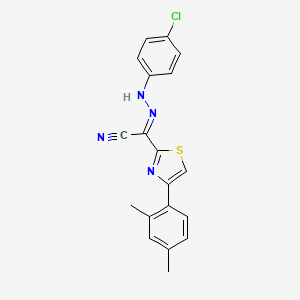
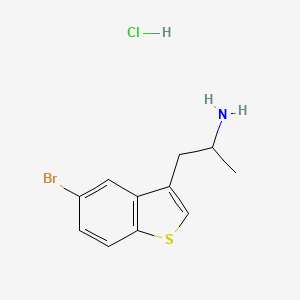

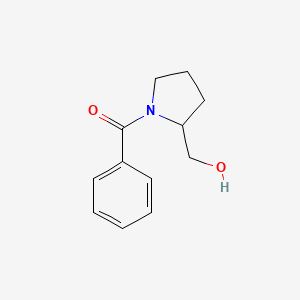
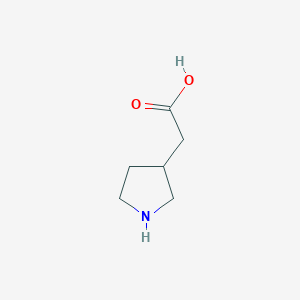
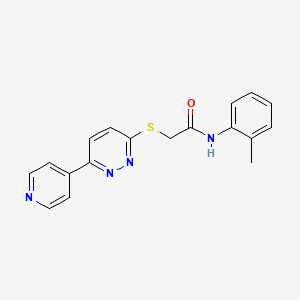
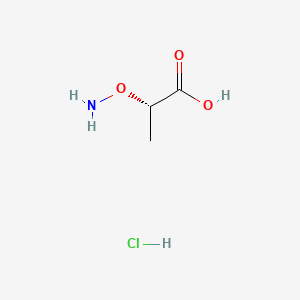
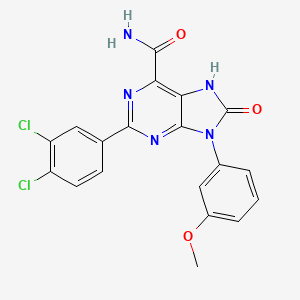
![4,7-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2818435.png)
methanone](/img/structure/B2818438.png)
![3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/new.no-structure.jpg)
![N'-(3-chloro-2-methylphenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B2818443.png)
